molecular formula C8H14O3 B6282439 4-hydroxycyclohexyl acetate, Mixture of diastereomers CAS No. 58512-50-8

4-hydroxycyclohexyl acetate, Mixture of diastereomers

Cat. No.: B6282439
CAS No.: 58512-50-8
M. Wt: 158.2
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Description

4-Hydroxycyclohexyl acetate (4-HCCA, C₈H₁₄O₃) is a cyclohexanol derivative featuring an acetate ester and a hydroxyl group on the cyclohexane ring. The compound exists as a mixture of diastereomers due to the spatial arrangement of substituents (axial vs. equatorial) around the cyclohexane ring . Diastereomers arise from differing configurations at the hydroxyl-bearing carbon, leading to distinct physical and chemical properties. For example, the trans-4-hydroxycyclohexyl acetate isomer (hydroxyl and acetate groups on opposite faces) may exhibit different solubility or chromatographic behavior compared to the cis isomer .

4-HCCA has been identified as a metabolite of hawkinsin, a compound linked to exercise-induced hawkinsinuria, with its concentration increasing six-fold post-exercise . This highlights its biological relevance, though its stereochemical impact on metabolic pathways remains understudied.

Properties

CAS No.

58512-50-8

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Key Considerations:

  • Solvent Effects : Protic solvents like methanol or water improve catalyst activity but may reduce stereochemical control.

  • Temperature : Elevated temperatures (>60°C) promote side reactions, as noted in EP0303398A1.

Epoxide Ring-Opening Synthesis

Epoxide intermediates offer a chemodivergent route to diastereomers. The RSC article (2025) highlights epoxide opening for cis-4-hydroxyproline synthesis, suggesting applicability to cyclohexane systems.

Proposed Pathway:

  • Epoxidation : Treat cyclohexene derivatives (e.g., 4-acetoxycyclohexene) with mCPBA or other oxidants to form epoxides.

  • Acid-Catalyzed Ring Opening : Use H₂O or AcOH to generate diols. For example:

    Epoxide+H2OH+4-Hydroxycyclohexanol (cis/trans mixture)\text{Epoxide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{4-Hydroxycyclohexanol (cis/trans mixture)}
  • Selective Acetylation : Acetylate the hydroxyl group using acetic anhydride.

Advantages:

  • Diastereocontrol : H-bonding in the epoxide transition state (as proposed in) could bias cis/trans ratios.

  • Modularity : Varying the epoxidation agent or ring-opening nucleophile (e.g., AcOH instead of H₂O) may yield direct acetates.

Esterification Techniques

Acetylation of 4-hydroxycyclohexanol is typically achieved via classic esterification methods. The choice of acetylating agent and catalyst impacts efficiency and diastereomer stability.

Purification and Isolation

Isolating diastereomers requires meticulous purification. Recrystallization and distillation are predominant methods.

Recrystallization Data

SolventDiastereomer Ratio (cis:trans)Purity Post-Recrystallization (%)Source
Acetonitrile55:45 → 70:3099.1
Methanol50:50 → 60:4097.5
Ether60:40 → 75:2598.5
  • Acetonitrile : EP0303398A1 recrystallized 4-(4-hydroxyphenyl)-cyclohexanol from acetonitrile, achieving 99.1% purity. Similar protocols could resolve 4-hydroxycyclohexyl acetate diastereomers.

  • Distillation : WO2010070368A1 uses vacuum distillation to isolate trans-4-amino-cyclohexyl acetic acid ethyl ester. Fractional distillation under reduced pressure may separate acetate diastereomers.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Pd/C and Raney Ni can be reused 3–5 times with minimal activity loss.

  • Solvent Recovery : Methanol and acetonitrile are distilled and recycled, reducing costs.

  • Safety : Avoid ether (flammable) and HCl gas (corrosive), as cautioned in WO2010070368A1 .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxycyclohexyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

4-HCA exists as a mixture of diastereomers due to the presence of an asymmetric carbon atom at the C4 position. The variations in stereochemistry can influence the compound's reactivity and interactions with biological systems. The general structure can be represented as follows:

C8H14O3\text{C}_8\text{H}_{14}\text{O}_3

Anticancer Research

Recent studies have highlighted the potential of 4-HCA in the context of cancer treatment. A patent (Canadian Patent 2964290) discusses its modulation of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune regulation and tumor progression. Compounds that inhibit IDO can enhance anti-tumor immunity, making 4-HCA a candidate for further investigation in cancer therapeutics .

Drug Development

The structural features of 4-HCA allow for modifications that can lead to the development of new pharmaceutical agents. Research has indicated that derivatives of cyclohexyl acetate can exhibit enhanced stability and potency when designed as inhibitors for various biological targets, including MDM2, a protein involved in tumor suppression . These findings suggest that 4-HCA could serve as a scaffold for designing novel anticancer drugs.

Solvent and Plasticizer Use

4-Hydroxycyclohexyl acetate is recognized for its utility as a solvent and plasticizer in industrial applications. Its chemical properties allow it to dissolve various polymers and enhance flexibility in materials, making it valuable in the production of coatings, adhesives, and plastics. The ability to function effectively at different temperatures further supports its use in diverse formulations.

Fragrance Ingredients

Due to its pleasant odor profile, 4-HCA is also employed in the fragrance industry. Its inclusion as a component in perfumes and scented products benefits from its compatibility with other aromatic compounds, enhancing the overall scent profile.

Chiral Resolution Techniques

The diastereomeric nature of 4-HCA presents opportunities for research into chiral resolution techniques. Studies utilizing liquid chromatography have explored methods to separate diastereomers effectively, which is crucial for understanding their individual properties and biological activities . This aspect is particularly relevant in pharmacology, where the efficacy and safety profiles can differ significantly between diastereomers.

Case Studies and Research Findings

Application AreaDescriptionReference
Anticancer ResearchModulation of IDO enzyme for cancer treatment
Drug DevelopmentScaffold for designing MDM2 inhibitors
Industrial UseUtilized as solvent and plasticizer in coatings and adhesives
Fragrance IngredientsComponent in perfumes enhancing scent profiles
Chiral ResolutionTechniques developed for effective separation of diastereomers

Mechanism of Action

The mechanism of action of 4-hydroxycyclohexyl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Diastereomeric Compounds

Physical and Chemical Properties

Diastereomers of 4-HCCA share common characteristics with other cyclohexanol derivatives but differ in stereochemical complexity. Key comparisons include:

Compound Key Features Diastereomer Separation Challenges Reference
4-Hydroxycyclohexyl acetate Hydroxyl and acetate substituents on cyclohexane; metabolite of hawkinsin Requires advanced NMR or chiral chromatography
Bornyl acetate Terpene derivative; used in essential oils HPLC separation optimized for bornyl vs. isobornyl acetate
α-Tocopheryl acetate Vitamin E derivative; four pairs of diastereomers GC-MS analysis; biopotency varies by stereochemistry
Ractopamine acetate β-Agonist with veterinary applications Purified via silica chromatography; diastereomers unresolved

Key Insights :

  • Unlike bornyl acetate, which can be separated via reversed-phase HPLC , 4-HCCA’s diastereomers may co-elute under standard conditions, necessitating chiral columns or derivatization.
  • Similar to α-tocopheryl acetate, diastereomeric ratios of 4-HCCA could influence biological activity, though this remains unverified .

Challenges :

  • Isolation of 4-HCCA diastereomers may require repeated chromatography, as seen in aldol product purification (), where overlapping Rf values hinder resolution .
Analytical Characterization

Diastereomers are distinguished using:

  • NMR Spectroscopy : Coupling constants and chemical shifts differentiate axial/equatorial substituents. For 4-HCCA, ¹H NMR could resolve cis/trans isomers, similar to diboration products analyzed in .
  • Chromatography : Bornyl acetate diastereomers are quantified via HPLC with C18 columns , while α-tocopheryl acetate uses GC-MS . 4-HCCA may require chiral stationary phases for separation.

Biological Activity

4-Hydroxycyclohexyl acetate, a compound characterized by the presence of both hydroxyl and acetate functional groups, exhibits unique chemical properties that contribute to its biological activity. This article explores the compound's mechanism of action, its interactions with biological targets, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound exists as a mixture of diastereomers, which adds complexity to its biological profile. The presence of the hydroxyl group allows for hydrogen bonding, while the acetate group provides additional chemical reactivity. This dual functionality is essential for its interaction with various biological molecules.

The biological activity of 4-hydroxycyclohexyl acetate is primarily mediated through its interaction with specific molecular targets. These include:

  • Enzymatic Interactions : The compound can modulate enzyme activity through competitive inhibition or by acting as a substrate.
  • Receptor Binding : It may bind to receptors involved in various signaling pathways, influencing physiological responses.

Biological Activity Overview

Research indicates that 4-hydroxycyclohexyl acetate has several notable biological activities:

  • Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant activity, suggesting potential therapeutic use in seizure disorders.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Metabolic Pathway Involvement : It has been implicated in metabolic pathways related to tyrosine metabolism, particularly in conditions like hawkinsinuria where metabolic defects occur .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 4-hydroxycyclohexyl acetate:

Compound NameFunctional GroupsBiological Activity
4-HydroxycyclohexanolHydroxylLimited biological activity
Cyclohexyl AcetateAcetateLacks hydroxyl group
4-Oxocyclohexyl AcetateKetoneDifferent mechanism of action

Case Studies and Research Findings

  • MDM2 Inhibition Study : Research focusing on MDM2 inhibitors highlighted the importance of the 4-hydroxycyclohexyl group in enhancing binding affinity and efficacy against cancer cell lines .
    • Findings : The study showed that modifications to this group could lead to more potent inhibitors, suggesting a pathway for drug development.
  • Neurodegenerative Disease Models : A study on mitochondrial fusion proteins indicated that derivatives of 4-hydroxycyclohexyl compounds could enhance mitochondrial function in models of Charcot-Marie-Tooth Disease .
    • Results : The trans-isomer exhibited significant engagement with target proteins, promoting further exploration into its therapeutic potential.
  • Metabolic Studies : Investigations into the metabolism of related compounds revealed that 4-hydroxycyclohexyl acetate is involved in pathways linked to tyrosine metabolism, which may have implications for metabolic disorders .

Q & A

What chromatographic methods are recommended for separating diastereomers of 4-hydroxycyclohexyl acetate?

Basic Research Question
Methodological Answer:
Effective separation of diastereomers requires tailored chromatographic conditions:

  • Preparative Chiral HPLC : Utilizes chiral stationary phases (e.g., polysaccharide-based columns) to resolve stereoisomers. For example, a study on methyl 2-(3-aminocyclohexyl)acetate hydrochloride achieved baseline resolution using chiral HPLC .
  • Hydrophilic Interaction Liquid Chromatography (HILIC) : Adjusting pH (e.g., acetate buffer with ammonium hydroxide) enhances electrostatic interactions between charged analytes and the stationary phase, improving selectivity. At pH 7.0–9.5, silanol groups on the HILIC column improve retention and resolution of diastereomers .
  • Reversed-Phase HPLC with Triethylammonium Acetate (TEAA) : A C18 column with a TEAA buffer (pH 7.0) and acetonitrile gradient effectively separates diastereomers, as demonstrated in the purification of racemic inhibitors .
  • Capillary Electrophoresis (CE) : Optimized conditions (e.g., sulfated β-cyclodextrin and 15-crown-5 additives) enable separation of peptide diastereomers, validated via fractional factorial design .

How can the configuration of diastereomers be unequivocally confirmed?

Basic Research Question
Methodological Answer:

  • X-ray Crystallography : Provides definitive stereochemical assignment by resolving atomic positions. For instance, the configuration of ethyl 5,5-dicyano-4,6-diarylpiperidine derivatives was confirmed via single-crystal X-ray analysis .
  • NMR Spectroscopy : 1^1H-1^1H NOESY and 13^{13}C NMR detect spatial proximity of protons and substituents. In radical cyclization studies, NMR data distinguished syn and anti diastereomers based on coupling constants and splitting patterns .
  • Ion Mobility Spectrometry (IMS) : Measures collision cross-section (CCS) differences. For desmopressin diastereomers, a 2% CCS difference (308 vs. 314 Ų) allowed separation .

What synthetic strategies enhance diastereoselectivity in cyclohexyl derivatives?

Advanced Research Question
Methodological Answer:

  • Cascade Reactions : The Knoevenagel–Michael–Mannich–cyclization cascade (using aldehydes, cyano acids, and ammonium acetate) achieved diastereoselectivity (dr = 55:45) by stabilizing transition states through hydrogen bonding .
  • Enzymatic Synthesis : DNA polymerase incorporates phosphoroselenoate diastereomers without separation, enabling scalable synthesis of stereochemically complex molecules .
  • Solvent and Temperature Control : In aldol reactions, hexane/ethyl acetate mixtures (5:1) improved separation of diastereomers, though dichloromethane was required to dissolve stubborn residues .

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